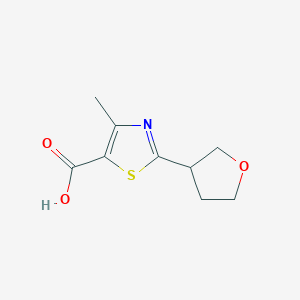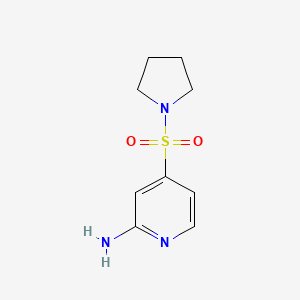![molecular formula C12H19N3 B1527553 (1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine CAS No. 890652-01-4](/img/structure/B1527553.png)
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine
Vue d'ensemble
Description
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine, also known as N-methyl-1r,4r-cyclohexane-1,4-diaminopyridine (NMCPD), is an organic compound composed of two cyclohexane rings with a pyridine group attached to the nitrogen of the first ring. It is commonly used in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a ligand for transition metal complexes. NMCPD has a range of applications in the fields of science and technology, including its use in the synthesis of new materials and in the development of new drug delivery systems.
Applications De Recherche Scientifique
NMCPD has been used in a variety of scientific research applications, including the synthesis of new materials, such as polymers and nanomaterials, and the development of new drug delivery systems. It has also been used as a ligand for transition metal complexes, as it can bind to the metal ions and form stable complexes. In addition, NMCPD has been used in the synthesis of organic compounds, such as amines and amides, and in the synthesis of pharmaceuticals.
Mécanisme D'action
NMCPD acts as a ligand for transition metal complexes, forming stable complexes with the metal ions. These complexes can then be used in a variety of applications, such as catalyzing chemical reactions or binding to other molecules. NMCPD can also act as a reagent in organic synthesis, as it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
NMCPD has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
NMCPD has several advantages in laboratory experiments. It is relatively inexpensive and can be easily synthesized from commercially available starting materials. It is also relatively non-toxic and has no known adverse effects on humans or animals. However, NMCPD is not very soluble in water, so it is not suitable for use in aqueous solutions.
Orientations Futures
NMCPD has a range of potential applications, including its use in the synthesis of new materials, the development of new drug delivery systems, and the synthesis of organic compounds. It may also have potential applications in the field of catalysis, as it can form stable complexes with transition metal ions. Additionally, NMCPD may have potential applications in the development of new pharmaceuticals, as it can be used in the synthesis of amines and amides. Finally, further research is needed to understand the biochemical and physiological effects of NMCPD, as well as its potential toxicity.
Propriétés
IUPAC Name |
4-N-(pyridin-3-ylmethyl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-2,7-8,11-12,15H,3-6,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZUYTKVOMHSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223174 | |
| Record name | trans-N1-(3-Pyridinylmethyl)-1,4-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890652-01-4 | |
| Record name | trans-N1-(3-Pyridinylmethyl)-1,4-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



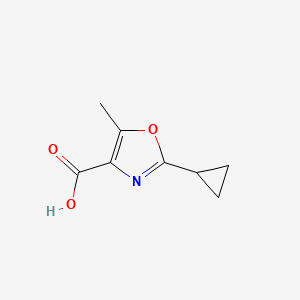

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)
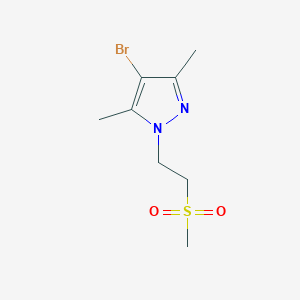
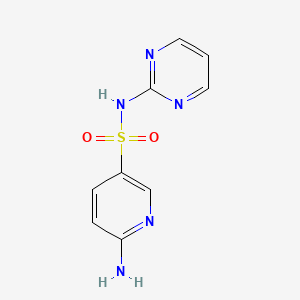
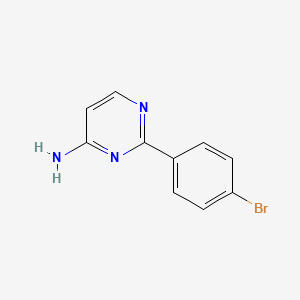


![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)

